molecular formula C14H18N2O B2776025 6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine CAS No. 1674390-08-9

6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Cat. No.: B2776025
CAS No.: 1674390-08-9
M. Wt: 230.311
InChI Key: YUJPBAZGLXHKKI-UHFFFAOYSA-N
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Description

6-Ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a novel chemical entity designed for research purposes, particularly in the field of oncology and medicinal chemistry. As a derivative of the tetrahydrocarbazole scaffold, this compound is of significant interest for developing new molecularly-targeted agents. Tetrahydrocarbazole derivatives have demonstrated potent anti-tumor effects by targeting critical cellular signaling pathways . Specifically, closely related analogs, such as the 6-methyl-substituted carbazole amine, have been identified as effective suppressors of the YAP1/TAZ transcriptional co-activators within the Hippo signaling pathway, which plays a pivotal role in cell proliferation and survival . The 6-ethoxy substitution on this core structure is intended to modulate the compound's physicochemical properties and enhance its research utility. The tetrahydrocarbazole core is a privileged structure in drug discovery, known for its diverse biological activities. This amine-functionalized derivative serves as a key synthetic intermediate for the development of more complex molecules. Researchers can utilize this compound to synthesize novel amide and thioamide-substituted analogs for screening against various disease models . The synthetic approach for such tetrahydrocarbazole derivatives can involve innovative methods like C-H functionalization, which streamlines synthesis using oxygen as a terminal oxidant . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, as the full toxicological profile has not been established.

Properties

IUPAC Name

6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-2-17-9-6-7-13-11(8-9)10-4-3-5-12(15)14(10)16-13/h6-8,12,16H,2-5,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJPBAZGLXHKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC3=C2CCCC3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves the reaction of substituted phenylhydrazines with cyclohexanone, following the Fischer indole synthesis method . The reaction conditions often include the use of acidic catalysts and heating to facilitate the cyclization process. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones .

Scientific Research Applications

Pharmacological Applications

1.1 Antiallergic Activity
Research indicates that derivatives of 2,3,4,9-tetrahydro-1H-carbazole, including 6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine, act as antagonists to the CRTH2 receptor. This receptor is implicated in various allergic and inflammatory responses. The application of these compounds includes treatment for conditions such as:

  • Allergic asthma
  • Chronic obstructive pulmonary disease (COPD)
  • Dermatitis
  • Rheumatoid arthritis
    These compounds have shown promise in alleviating symptoms associated with these disorders by inhibiting the pathways activated by prostaglandins .

1.2 Anticancer Properties
Recent studies have highlighted the anticancer potential of tetrahydrocarbazole derivatives. For instance, synthesized compounds based on the tetrahydrocarbazole scaffold demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves inducing DNA damage and disrupting mitochondrial function in cancer cells .

Chemical Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from simpler carbazole derivatives. The structure activity relationship studies indicate that modifications at various positions on the carbazole ring can significantly influence the biological activity of these compounds. For example:

  • Substituents at position 6 (like ethoxy) enhance the compound's solubility and bioavailability.
  • Variations in the amine group can alter pharmacokinetic properties and receptor binding affinities .

In Vitro and In Vivo Studies

3.1 In Vitro Assays
In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound against cancer cell lines using methods such as MTT assays to determine IC50 values. These studies provide insights into how effectively these compounds can inhibit cell growth and induce apoptosis in malignant cells .

3.2 In Vivo Studies
Animal models have been utilized to assess the therapeutic effects of these compounds on allergic reactions and tumor growth. For example, in vivo studies demonstrated that treatment with tetrahydrocarbazole derivatives could reduce inflammation and tumor size significantly compared to control groups .

Summary of Key Findings

ApplicationMechanism/EffectReferences
AntiallergicCRTH2 receptor antagonism
AnticancerInduces DNA damage; disrupts mitochondrial function
CytotoxicityEffective against MCF-7 and A549 cell lines
Structure ActivityModifications enhance solubility and activity

Mechanism of Action

The mechanism of action of 6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to inhibit enzymes or modulate receptor activities, leading to their observed biological effects . The exact molecular targets and pathways for this compound may vary depending on its specific application and the biological system being studied.

Biological Activity

6-Ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a compound belonging to the carbazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antibacterial and anticancer effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyDetails
IUPAC Name This compound
CAS Number 1674390-08-9
Molecular Formula C14H18N2O
Molecular Weight 230.30 g/mol

Antibacterial Activity

Research indicates that carbazole derivatives exhibit significant antibacterial properties. A study focusing on the structure-activity relationship (SAR) of 2,3,4,9-tetrahydro-1H-carbazol-1-amines demonstrated that modifications to the chemical structure could enhance antibacterial efficacy against various pathogens.

Key Findings:

  • CpxA Phosphatase Inhibition : The compound was found to inhibit the phosphatase activity of CpxA in E. coli, leading to increased levels of CpxR-P and activation of the CpxRA system. This mechanism suggests potential for developing new antibacterial agents targeting bacterial signaling pathways .
  • Minimum Inhibitory Concentration (MIC) : In vitro studies reported MIC values indicating effective antibacterial action against Gram-positive bacteria. For instance, compounds derived from this scaffold showed MIC values ranging from 15.625 to 62.5 µM against Staphylococcus aureus and Enterococcus faecalis .

Anticancer Activity

Carbazole derivatives have also been studied for their anticancer properties. Various studies have highlighted their potential in inhibiting cancer cell proliferation.

Case Studies:

  • HepG2 and MCF-7 Cell Lines : In one study, several carbazole-based compounds were tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The results indicated that certain derivatives exhibited promising cytotoxic effects with selectivity towards cancer cells over normal cells .
  • Mechanism of Action : The proposed mechanisms include the inhibition of protein synthesis pathways and interference with nucleic acid production in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of carbazole derivatives:

Modification TypeEffect on Activity
Nitro Substitution Not essential for CpxA inhibition
Alkyl Chain Length Influences membrane permeability
Amino Group Position Critical for target engagement

Q & A

Q. What are the established synthetic routes for 6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine, and what reaction conditions optimize yields?

  • Methodology : The compound is synthesized via reductive amination. A typical approach involves: (a) Cyclization of substituted cyclohexanones with hydrazine derivatives under acidic conditions (e.g., 1 M HCl at 120°C) to form the carbazole scaffold . (b) Reductive amination using ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaCNBH₃) in methanol at 60°C, achieving yields of 73–94% .
  • Key Considerations : Temperature control during cyclization and stoichiometric ratios of reducing agents are critical for minimizing side products.

Q. How is the structural identity of this compound confirmed?

  • Analytical Techniques :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and amine proton integration .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% typical for research-grade material) .
  • Mass Spectrometry (MS) : Molecular ion peak matching the theoretical mass (C₁₃H₁₈N₂O, MW 218.30) .

Q. What are the key physicochemical properties relevant to handling and storage?

  • Stability : Sensitive to prolonged exposure to light and oxygen; store under inert gas (N₂/Ar) at –20°C .
  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, methanol) but limited in water .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts in reductive amination?

  • Optimization Strategies :
  • Use Dean-Stark traps to remove water during cyclization, shifting equilibrium toward product formation .
  • Replace NaCNBH₃ with tetramethylammonium triacetoxyborohydride for milder, selective reduction .
    • Data-Driven Adjustments : Monitor reaction progress via thin-layer chromatography (TLC) and adjust pH to 6–7 to suppress over-reduction .

Q. How should researchers address contradictions in crystallographic data for carbazole derivatives?

  • Case Study : Disordered cyclohexene rings in related compounds (e.g., 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione) require multi-conformer refinement in X-ray diffraction analysis .
  • Mitigation : Use high-resolution single-crystal XRD and validate with computational modeling (e.g., DFT) to resolve ambiguities .

Q. What methodologies are used to assess the compound’s biological activity and mechanism of action?

  • In Vitro Assays :
  • Binding Studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for serotonin/dopamine receptors .
  • Enzyme Inhibition : Kinetic assays (e.g., IC₅₀ determination) for monoamine oxidase (MAO) isoforms .
    • In Vivo Models : Rodent behavioral studies (e.g., forced swim test) to evaluate antidepressant potential .

Q. How does the ethoxy substituent influence reactivity compared to methoxy or hydroxyl analogs?

  • Comparative Analysis :
  • Electron-Donating Effects : Ethoxy groups enhance aromatic ring electron density, altering nucleophilic substitution rates vs. methoxy derivatives .
  • Steric Impact : Bulkier ethoxy groups reduce binding pocket accessibility in receptor docking studies .

Q. What strategies ensure reproducibility in multi-step syntheses of carbazole-based amines?

  • Standardization :
  • Strict control of reaction time (e.g., 6-hour reflux for Lawesson’s reagent-mediated thionation) .
  • Use of ultra-high-purity reagents (≥99.99%) to avoid trace metal contamination .
    • Documentation : Detailed logs of solvent batch numbers and ambient humidity during hygroscopic steps .

Data Contradiction and Validation

Q. How to resolve discrepancies between computational predictions and experimental bioactivity results?

  • Approach :
  • Re-optimize molecular docking parameters (e.g., grid box size, flexibility of binding sites) .
  • Validate with alanine scanning mutagenesis of target proteins to confirm critical interactions .

Q. What analytical cross-checks are recommended when NMR spectra show unexpected peaks?

  • Troubleshooting :
  • Perform COSY/NOESY to assign spin systems and identify coupling artifacts .
  • Compare with reference spectra of de-ethoxy analogs to rule out degradation products .

Tables for Key Data Comparison

Property 6-Ethoxy Derivative 6-Methoxy Analog Unsubstituted Carbazole
Melting Point 148–150°C 162–164°C 185–187°C
MAO-B Inhibition (IC₅₀) 12.3 µM 8.7 µM >100 µM
LogP 2.1 ± 0.2 1.8 ± 0.3 3.4 ± 0.1

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